八氟蒽醌

描述

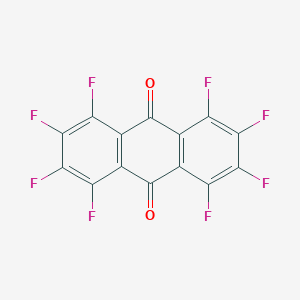

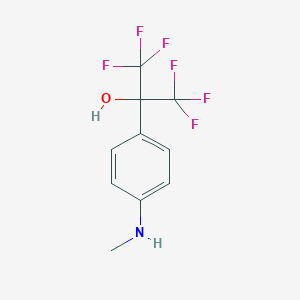

Octafluoroanthraquinone is a derivative of anthraquinone where eight hydrogen atoms are replaced by fluorine atoms. This modification significantly alters the compound's characteristics, making it a subject of interest in various scientific studies. It's particularly noted for its role in the synthesis of other complex molecules and its potential applications in materials science due to its unique electronic and structural properties.

Synthesis Analysis

The synthesis of octafluoroanthraquinone derivatives and related compounds often involves multi-step chemical processes. For example, the preparation of Octafluoroacridone, a derivative, was achieved from tetrafluoroanthranilic acid through a process involving the generation of tetraorobenzyne and subsequent ring closure to form the acridone structure (Hayashi & Ishikawa, 1973). Similarly, the total synthesis of bis-anthraquinone antibiotic BE-43472B, showcasing an octacyclic aromatic polyketide structure with a bis-anthraquinone scaffold, demonstrated the complexity and intricacy of synthesizing anthraquinone derivatives (Yamashita et al., 2018).

Molecular Structure Analysis

The molecular structure of octafluoroanthraquinone and its derivatives has been a subject of extensive study. For instance, the mesophases of octa-alkanoyloxy-9,10-anthraquinone were investigated, revealing their mesomorphic properties and the structural impacts of varying alkanoyloxy chain lengths on their phase behaviors (Billard et al., 1994).

Chemical Reactions and Properties

The chemical reactivity and properties of octafluoroanthraquinone derivatives demonstrate the influence of fluorination on anthraquinone's behavior. For example, the study on octafluoro[2.2]paracyclophane quinone highlighted its unique reactions, including reduction to hydroquinone and its Diels-Alder reaction capabilities, suggesting the potential for diverse chemical applications (Xu et al., 2008).

Physical Properties Analysis

The physical properties of octafluoroanthraquinone derivatives are significantly influenced by their molecular structure. The study on 9,10-disubstituted octafluoroanthracene derivatives, for instance, emphasized the material's optical spectroscopy and cyclic voltammetry profiles, revealing its donor-acceptor character and promising n-type organic material properties (Tannaci et al., 2008).

Chemical Properties Analysis

The chemical properties of octafluoroanthraquinone and related compounds, such as their electrochromic behavior and interactions in molecular electronics, have been explored to understand their potential applications. For example, anthraquinone-based redox switches have shown promise for use in molecular electronic devices due to their ability to undergo reversible electrochemical switches from a low to high conductance state (van Dijk et al., 2006).

科学研究应用

电子应用:八氟蒽醌已被研究用于与金属表面的电荷转移,这可以影响有机电子器件中的能级对齐。例如,使用紫外光电子能谱研究了它与Ag(111)和多晶金表面的相互作用。发现这种相互作用会改变金属的功函数,可能降低有机半导体器件中的空穴注入屏障 (Duhm et al., 2006)。

抗癌研究:八氟蒽醌所属的蒽醌核结构是各种抗癌药物中的重要组成部分。最近的研究集中在开发具有潜在抗癌性能的新型基于蒽醌的化合物,特别是在药物耐药癌症的背景下。这些化合物通常靶向重要的细胞蛋白,以抑制癌症进展 (Malik et al., 2021)。

生物医学和药物应用:包括八氟蒽醌衍生物在内的蒽醌类化合物由于其广泛的治疗应用而成为广泛研究的焦点。它们表现出多种生物活性,如抗微生物、抗炎和抗肿瘤作用。它们的治疗潜力在医学、电子和化妆品行业得到认可 (Shafiq et al., 2022)。

化学性质和合成:相关化合物八氟[2.2]对二氢蒽醌,展现出有趣的化学反应,如还原为氢醌和Diels-Alder反应。其还原电位和独特性质使其成为化学研究的研究对象 (Xu et al., 2008)。

配位化学:包括氟化衍生物在内的蒽醌类化合物被用于配位化学的各种应用,如金属有机框架和与金属离子形成配体结构。它们的电子和氧化还原性质在这一领域尤为重要 (Langdon-Jones & Pope, 2014)。

安全和危害

未来方向

Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.

属性

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octafluoroanthraquinone | |

CAS RN |

1580-18-3 | |

| Record name | 1580-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)